molecular formula C12H21ClN2O3 B15299817 Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No.: B15299817
M. Wt: 276.76 g/mol
InChI Key: XMYGXNORORYYMZ-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-3,9-diazabicyclo[331]nonane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H20N2O3·HCl It is a bicyclic compound containing both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazabicyclo compound with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Tert-butyl 3-Oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
  • Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Uniqueness

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both nitrogen and oxygen atoms. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.76 g/mol

IUPAC Name

tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H20N2O3.ClH/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8;/h8-9,13H,4-7H2,1-3H3;1H

InChI Key

XMYGXNORORYYMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2.Cl

Origin of Product

United States

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